

An In-depth Technical Guide to the Crystal Structure of MOF-74(Mg)

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Compound of Interest

Compound Name: MOF-74(Mg)

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Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the crystal structure, properties, and experimental protocols associated with the Metal-Organic Framework (MOF), **MOF-74(Mg)**. It is intended to serve as a technical resource for professionals engaged in materials science and drug development, offering detailed data and methodologies to support advanced research and application.

Core Crystal Structure and Physicochemical Properties

MOF-74(Mg), also known as CPO-27-Mg, is a highly porous crystalline material renowned for its exceptional gas adsorption capabilities, particularly for carbon dioxide.^[1] Its structure is characterized by one-dimensional (1D) hexagonal channels formed by the coordination of magnesium ions with 2,5-dihydroxyterephthalate (H₄DOBDC or DOT) organic linkers.^{[1][2]} Upon thermal activation to remove coordinated solvent molecules, the framework exposes a high density of unsaturated "open" magnesium sites along the pore walls.^{[3][4]} These sites act as strong binding locations for various guest molecules, making **MOF-74(Mg)** a model system for studying molecule-specific adsorption and a promising candidate for applications ranging from gas separation to drug delivery.^{[1][5]}

The crystal morphology of **MOF-74(Mg)** is highly dependent on the synthesis conditions. Researchers have reported various forms, including cone-shaped needles, rod-like particles,

and cauliflower-like aggregates.[\[6\]](#)[\[7\]](#)

Table 1: Crystallographic Data for **MOF-74(Mg)**

Parameter	Value	Reference(s)
Space Group	$R\bar{3}$ (Trigonal)	[8] [9]
Lattice Parameters (a, b)	2.6136 nm / 26.136 Å	[10]
Lattice Parameter (c)	0.6942 nm / 6.942 Å	[10]
Lattice Angles (α , β)	90°	[10]
Lattice Angle (γ)	120°	[10]
Primitive Unit Cell	Triclinic	[11]

| Lattice Parameters (a, b, c) | 6.80 Å, 15.82 Å, 15.06 Å |[\[11\]](#) |

Note: While a triclinic primitive cell has been described[\[11\]](#), the structure is most commonly indexed and described using a trigonal (hexagonal) unit cell, which better represents its channel-like structure.

Table 2: Physicochemical Properties of **MOF-74(Mg)**

Property	Reported Value(s)	Reference(s)
BET Surface Area	900 - 1640 m ² /g	[1] [6] [12] [13] [14]
Pore Size (Diameter)	0.77 - 1.5 nm (7.7 - 15 Å)	[3] [13]
Pore Volume	~0.49 mL/g	[15]
Crystal Density	0.91 g/cm ³	[11]

| Thermal Stability | Stable up to 300 - 600 °C |[\[7\]](#)[\[13\]](#)[\[16\]](#) |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **MOF-74(Mg)** are crucial for reproducible results. The following sections outline standard laboratory procedures.

The most common method for synthesizing **MOF-74(Mg)** is the solvothermal technique.^[7]

Materials:

- Magnesium nitrate hexahydrate ($\text{Mg}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)^[17]
- 2,5-dihydroxyterephthalic acid (H_4DOBDC)^[17]
- N,N-Dimethylformamide (DMF)^[17]
- Deionized water^[17]
- Ethanol^[17]
- Methanol (for washing)^[17]

Procedure:

- Dissolve magnesium nitrate hexahydrate (e.g., 10.9 mmol) and 2,5-dihydroxyterephthalic acid (e.g., 3.4 mmol) in a mixed solvent solution of DMF, ethanol, and deionized water. A typical volumetric ratio is 15:1:1.^{[7][17]}
- Stir the mixture until all solids are completely dissolved. For enhanced dissolution, the solution can be sonicated for approximately 30 minutes.^{[6][17]}
- Transfer the clear precursor solution into a 100 mL Teflon-lined stainless-steel autoclave.^{[6][17]}
- Seal the autoclave and place it in a convection oven heated to 125 °C (398 K) for 20 to 24 hours.^{[6][7]}
- After the reaction, allow the autoclave to cool naturally to room temperature.
- Collect the resulting yellow microcrystalline product by filtration.

- To remove unreacted precursors and residual solvent from the pores, immerse the product in methanol for 3 days, replacing the methanol every 12 hours.[17]
- Separate the solid product by centrifugation.
- Activate the final product by drying it in a vacuum oven at 120 °C (373 K) for 12 hours to yield the activated, porous **MOF-74(Mg)**. [17]

Powder X-ray Diffraction (PXRD): PXRD is used to confirm the crystalline structure and phase purity of the synthesized material.[18]

- **Instrument:** A standard powder diffractometer with Cu K α radiation ($\lambda = 1.5405 \text{ \AA}$).
- **Sample Preparation:** A thin layer of the dried powder is mounted on a sample holder.
- **Data Collection:** Data is typically collected over a 2θ range of 5° to 20° . [19]
- **Expected Results:** The resulting pattern should show sharp, well-defined diffraction peaks. Key characteristic peaks for **MOF-74(Mg)** appear at approximately $2\theta = 6.9^\circ$ and 11.9° , corresponding to the (110) and (300) crystal planes, respectively. [17][19]

N₂ Adsorption-Desorption Analysis (BET Method): This analysis determines the specific surface area, pore volume, and pore size distribution.

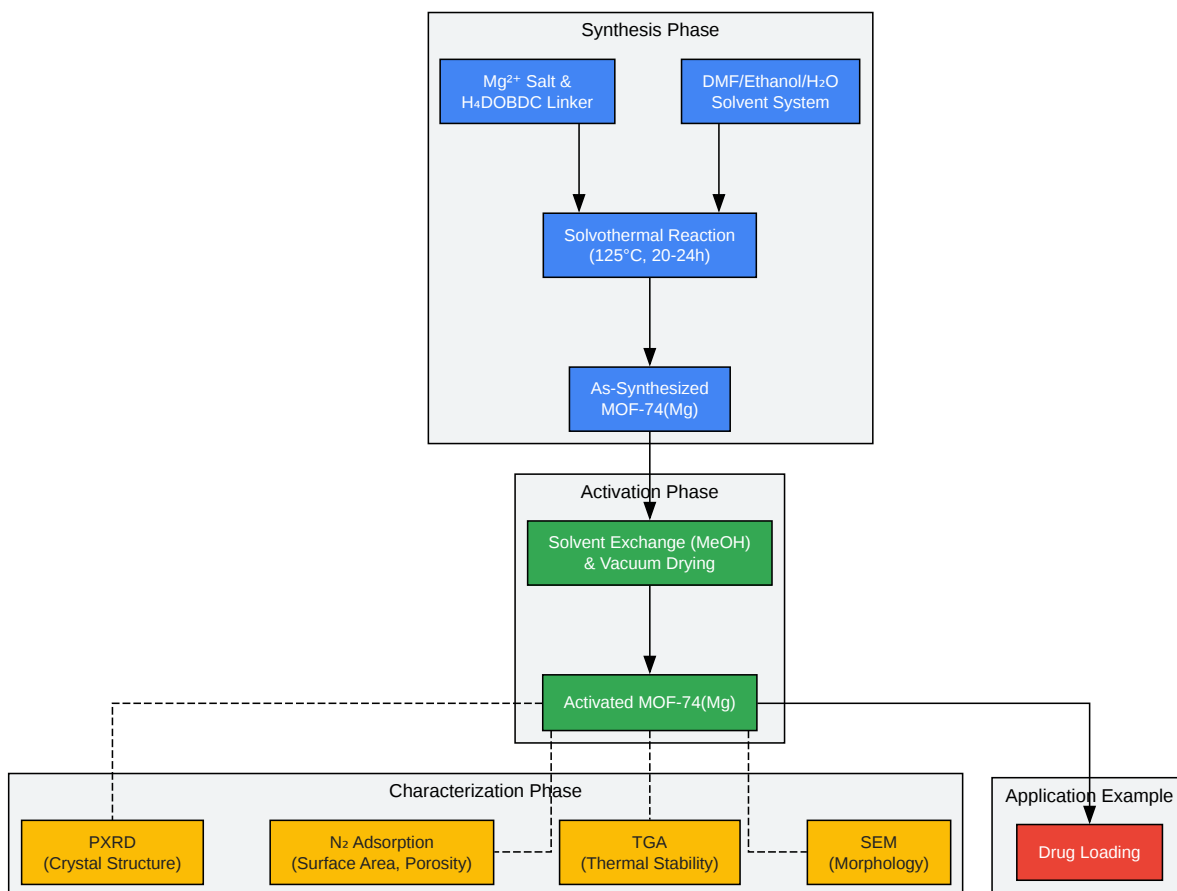
- **Instrument:** An automatic surface area and pore size analyzer.[17]
- **Sample Preparation:** The sample must be degassed (activated) under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove any adsorbed molecules from the pores.
- **Analysis:** Nitrogen adsorption and desorption isotherms are measured at 77 K (liquid nitrogen temperature).[3]
- **Expected Results:** **MOF-74(Mg)** typically exhibits a Type I isotherm, which is characteristic of microporous materials.[3] The Brunauer-Emmett-Teller (BET) model is applied to the isotherm data to calculate the specific surface area.

Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the framework.

- Instrument: A thermogravimetric analyzer.[\[7\]](#)
- Procedure: A small amount of the sample is heated at a constant rate under an inert atmosphere (e.g., nitrogen).[\[7\]](#)
- Expected Results: The TGA curve for **MOF-74(Mg)** typically shows an initial weight loss up to ~250 °C, corresponding to the removal of adsorbed water and solvent molecules.[\[7\]](#) The framework itself generally remains stable until decomposition begins at temperatures above 450 °C.[\[16\]](#)

Visualized Workflows and Relationships

To clarify the logical flow of processes in the study of **MOF-74(Mg)**, the following diagrams are provided.



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Caption: General experimental workflow for **MOF-74(Mg)** research.

Applications in Drug Delivery

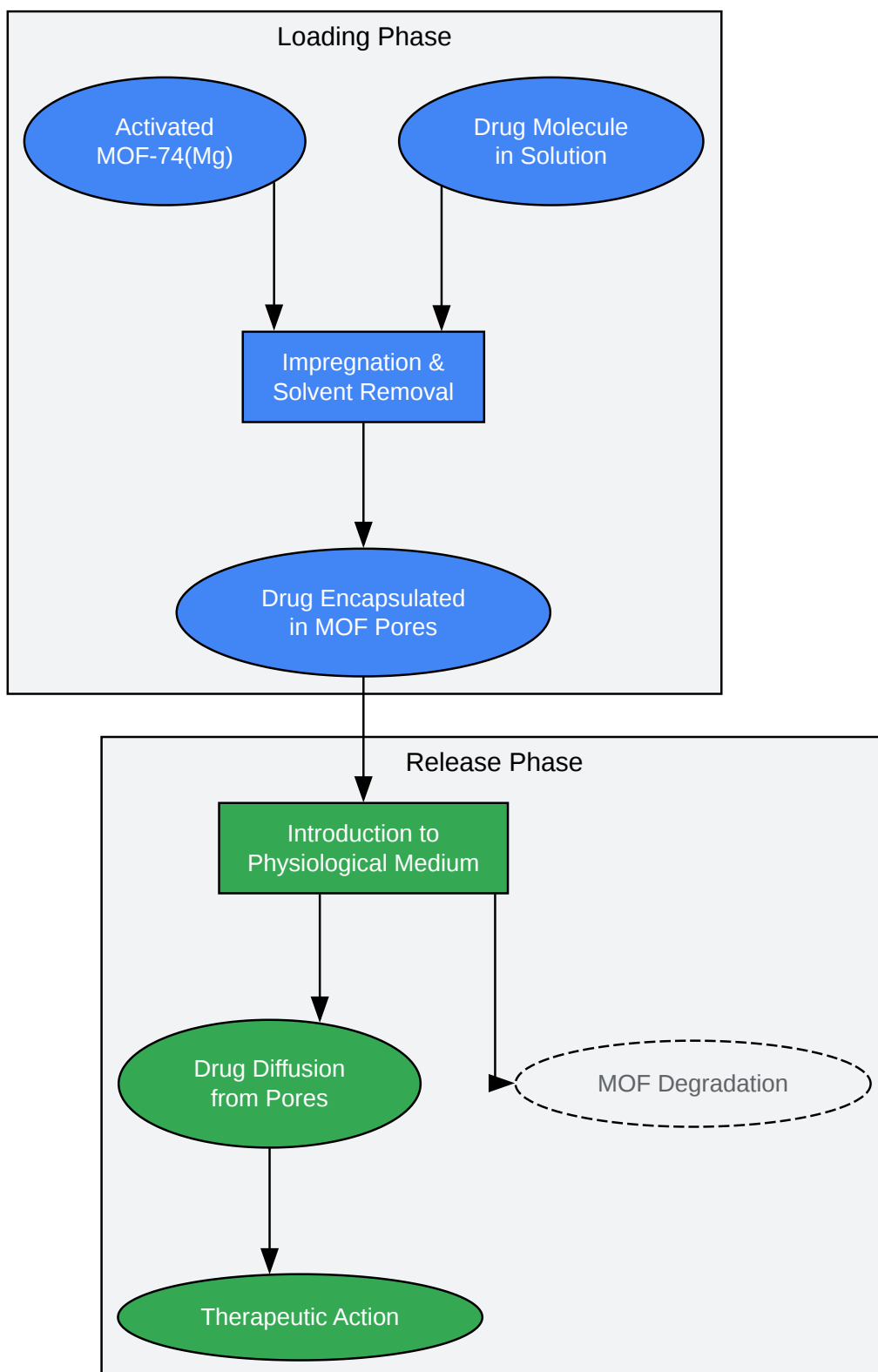
The unique properties of **MOF-74(Mg)**, such as its high porosity and the presence of biocompatible magnesium ions, make it a promising nanocarrier for drug delivery systems.[\[20\]](#) The soluble nature of its metal centers can facilitate rapid pharmacokinetic release for certain therapeutic agents.[\[5\]](#)[\[21\]](#)

The primary mechanism involves the physical encapsulation of drug molecules within the MOF's porous channels via impregnation from a solution.[\[21\]](#) The subsequent release in a physiological environment is typically governed by diffusion, influenced by factors such as the drug's molecular size and its solubility in the release medium.[\[5\]](#)[\[21\]](#) Studies have demonstrated that the release kinetics can be tuned by altering the drug loading percentage.[\[5\]](#)

Table 3: Drug Delivery Studies Using **MOF-74(Mg)**

Drug	Drug Type	Key Findings	Reference(s)
Ibuprofen	Anti-inflammatory	Release rate is a function of drug solubility and loading.	[5] [21]
5-Fluorouracil	Anti-cancer	Exhibited the highest release rate constant due to high solubility and small size.	[5] [21]

| Curcumin | Anti-inflammatory | Release kinetics decrease with increased drug loading. [\[5\]](#)[\[21\]](#)[\[22\]](#) |



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Caption: Logical process for drug loading and release using **MOF-74(Mg)**.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [scholarship.miami.edu]
- 6. Amino-modified Mg-MOF-74: Synthesis, characterization and CO₂ adsorption performance [eeer.org]
- 7. mdpi.com [mdpi.com]
- 8. In Situ Single-crystal X-ray Diffraction Studies of Physisorption and Chemisorption of SO₂ within a Metal–Organic Framework and Its Competitive Adsorption with Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.tudelft.nl [research.tudelft.nl]
- 11. pubs.aip.org [pubs.aip.org]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. MOF-74 (Mg) - CD Bioparticles [cd-bioparticles.net]
- 14. CO₂ capture and conversion using Mg-MOF-74 prepared by a sonochemical method - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 15. escholarship.org [escholarship.org]
- 16. researchgate.net [researchgate.net]
- 17. eeer.org [eeer.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]
- 21. Drug Delivery on Mg-MOF-74: The Effect of Drug Solubility on Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
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